The synthesis of frenolicin B can be approached through several methods, with notable strategies including:
Frenolicin B has a complex molecular structure characterized by a fused naphthoquinone system. The molecular formula is , and its structure features a lactone ring that contributes to its biological activity. Key structural data include:
This unique arrangement allows for interactions with various biological targets, enhancing its pharmacological properties .
Frenolicin B undergoes several notable chemical reactions:
Frenolicin B exerts its biological effects primarily through the inhibition of antioxidant proteins like peroxiredoxin 1 and glutaredoxin 3. By covalently modifying these proteins, frenolicin B disrupts redox homeostasis within cancer cells, leading to increased levels of reactive oxygen species. This oxidative stress triggers cell cycle arrest and apoptosis in tumor cells by activating pathways such as mTORC1/4E-BP1 signaling .
Frenolicin B exhibits several important physical and chemical properties:
These properties are crucial for its handling in laboratory settings and influence its biological activity .
Frenolicin B has significant scientific applications:
Frenolicin B (C₁₈H₁₆O₆; molecular weight: 328.32 g/mol) is a pyranonaphthoquinone polyketide featuring a complex tetracyclic benzoisochromanequinone core. Its structure comprises a naphthoquinone moiety fused to a γ-lactone-containing pyran ring and a propyl side chain at C17. Critical stereochemical features include three chiral centers with absolute configurations 11R, 15R, and 17R, which govern its biological activity [1] [7]. The compound crystallizes as orange columnar crystals with a melting point of 157–159°C and exhibits UV-Vis maxima at 245, 290, and 435 nm, characteristic of conjugated quinonoid systems [5] [7]. The canonical SMILES representation (CCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O) and InChIKey (AVCPRTNVVRPELB-YRUZYCQGSA-N) confirm its unique regiochemistry [1].
Table 1: Key Structural Features of Frenolicin B
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₆O₆ |
Core Structure | Tetracyclic pyranonaphthoquinone with benzoisochromanequinone scaffold |
Stereochemistry | Absolute configurations at C11, C15, C17: 11R, 15R, 17R |
Functional Groups | Quinone, γ-lactone, phenolic hydroxyl, propyl side chain |
Spectroscopic Identifiers | UV-Vis λₘₐₓ: 245, 290, 435 nm; Melting point: 157–159°C |
The γ-lactone ring and quinone moiety are essential for redox activity, enabling frenolicin B to generate reactive oxygen species (ROS) upon interaction with cellular targets [1] [7].
Frenolicin B is biosynthesized by the soil bacterium Streptomyces roseofulvus AM-3867 via a type II polyketide synthase (PKS) pathway encoded by the frn gene cluster (GenBank: AF058302.1). This 25.3 kb cluster contains 21 genes organized into discrete functional modules [3] [8]:
Table 2: Key Genes in the Frenolicin B Biosynthetic Cluster
Gene | Protein Function | Role in Pathway |
---|---|---|
frnI | Four-carbon starter unit synthase | Generates butyryl starter unit |
frnK | Acyltransferase | Transfers starter unit to ACP |
frnL | Ketosynthase α (KSα) | Catalyzes polyketide chain elongation |
frnM | Chain length factor (CLF) | Determines decaketide chain length |
frnP | Ketoreductase | Reduces C9 carbonyl during cyclization |
frnU | Quinone-forming monooxygenase | Converts naphthol to naphthoquinone |
The pathway initiates with butyryl-primed polyketide chain elongation, followed by C9–C14 first-ring cyclization. frnP-mediated C7 ketoreduction enables C5–C16 second-ring closure, yielding the tetracyclic intermediate. Oxidative cleavage by frnU and lactonization complete the scaffold [3] [4] [8].
Heterologous expression and PKS engineering have enabled optimized frenolicin B production and analog generation. Key advancements include:
Table 3: Engineered Frenolicin B Analogs and Bioactivities
Analog Structure | Engineering Strategy | Bioactivity Highlights |
---|---|---|
C15-methyl | Starter unit engineering | 50% reduced anti-T. gondii activity vs. wild-type |
C15-pentyl | Starter unit engineering | 3-fold lower IC₅₀ against T. gondii |
Propyl→isobutyryl | Hybrid PKS with R1128 initiation module | Enhanced cytotoxicity in HCT-116 cells |
Hexaketide-pyran hybrid | frn + actinorhodin minimal PKS | Novel scaffolds with antifungal activity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7